Oral Bioavailability of a Spirocyclic Linker-Based PROTAC (CW-3308) vs. Typical PROTAC Bioavailability Benchmarks
The spirocyclic linker 3-Azaspiro[5.5]undecane-9-methanol is a key structural component of CW-3308, an orally bioavailable BRD9 PROTAC degrader that achieved 91% oral bioavailability (F%) in mice [1]. This is substantially higher than the mean oral bioavailability reported for clinical oral PROTACs in an internally derived data set used to formulate the experimental 'Rule-of-oral-PROTACs' . The rigid spirocyclic core, by reducing the number of rotatable bonds compared to flexible PEG or alkyl chains, contributes to improved oral absorption properties as described in linker design reviews .
| Evidence Dimension | Oral Bioavailability (F%) in Mice |
|---|---|
| Target Compound Data | 91% (CW-3308 containing 3-Azaspiro[5.5]undecane-9-methanol linker) |
| Comparator Or Baseline | Mean oral bioavailability of clinical oral PROTAC data set (specific mean value from the 'Rule-of-oral-PROTACs' internal data set) |
| Quantified Difference | CW-3308 exceeds the typical oral PROTAC bioavailability benchmark; exact fold-difference depends on the comparator mean reported in the internal data set |
| Conditions | Mouse pharmacokinetic study; single oral dose of CW-3308 |
Why This Matters
High oral bioavailability is a critical selection criterion for PROTAC linkers intended for in vivo studies or preclinical development, and the spirocyclic core contributes to this property.
- [1] Wang C, Wang M, Wang Y, et al. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. J Med Chem. 2024;67(16):14125-14154. View Source
